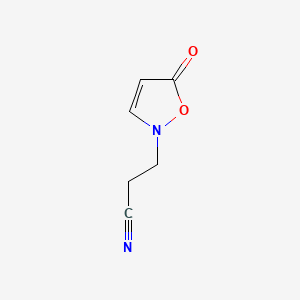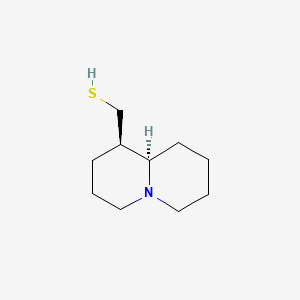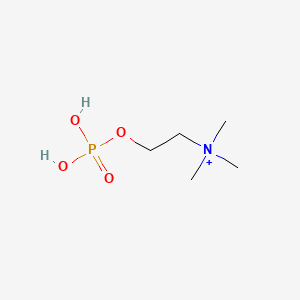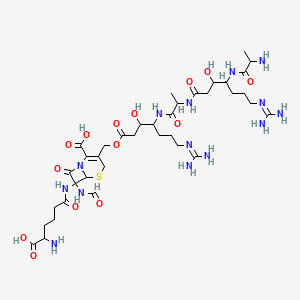
Chitinovorin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chitinovorin D is a natural product found in Flavobacterium with data available.
Wissenschaftliche Forschungsanwendungen
The search for "Chitinovorin D" specifically did not yield direct results related to its applications in scientific research. However, the exploration of chitinolytic enzymes and their biotechnological applications provides a useful context that might encompass substances like Chitinovorin D, assuming it is related to chitinase activity or chitin-related processes. Below are insights from research on chitinases and chitin-derived substances, which might indirectly relate to the applications of Chitinovorin D in scientific research.
Chitin and Chitinolytic Enzymes: A Review
- Chitinases are enzymes that degrade chitin, the second most abundant polysaccharide in nature, found in the exoskeleton of insects, fungi, yeast, and algae. These enzymes play a crucial role in the ecosystem by contributing to the generation of carbon and nitrogen. They have a wide range of applications, including the preparation of pharmaceutically important chitooligosaccharides and N-acetyl d-glucosamine, control of pathogenic fungi, treatment of chitinous waste, and more (Dahiya, Tewari, & Hoondal, 2006).
Applications in Environmental Protection
- Chitinolytic Microorganisms are explored for their potential in biological control and environmental protection. The degradation of chitin by these organisms can inhibit the growth of fungal diseases threatening global crop production. This suggests a potential for natural biofungicides to replace or supplement chemical fungicides, supporting sustainable agriculture and forestry practices (Swiontek Brzezinska et al., 2013).
Biotechnological and Pharmaceutical Applications
- Enhancement of Drug Delivery Efficacy using chitosan nanoparticles, derived from chitin, has been studied for the treatment of type II diabetes-induced retinopathy. This indicates the potential of chitin-derived materials in enhancing the bioavailability and therapeutic efficacy of pharmaceuticals (Wang et al., 2017).
Antioxidant and Anti-inflammatory Applications
- Antioxidant and Anti-Inflammatory Evaluation of chitooligomers (COS) produced from the enzymatic hydrolysis of chitin shows promising results. COS exhibit dose-dependent DPPH radical scavenging activities and inhibit nitric oxide production in macrophage cells, indicating potential applications in health care as antioxidants and anti-inflammatory agents (Liang et al., 2016).
Eigenschaften
CAS-Nummer |
96684-37-6 |
|---|---|
Produktname |
Chitinovorin D |
Molekularformel |
C37H62N14O14S |
Molekulargewicht |
959 g/mol |
IUPAC-Name |
7-[(5-amino-5-carboxypentanoyl)amino]-3-[[4-[2-[[4-(2-aminopropanoylamino)-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]amino]propanoylamino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C37H62N14O14S/c1-17(38)29(58)48-21(7-4-10-44-35(40)41)23(53)12-26(56)47-18(2)30(59)49-22(8-5-11-45-36(42)43)24(54)13-27(57)65-14-19-15-66-34-37(46-16-52,33(64)51(34)28(19)32(62)63)50-25(55)9-3-6-20(39)31(60)61/h16-18,20-24,34,53-54H,3-15,38-39H2,1-2H3,(H,46,52)(H,47,56)(H,48,58)(H,49,59)(H,50,55)(H,60,61)(H,62,63)(H4,40,41,44)(H4,42,43,45) |
InChI-Schlüssel |
GCPKIYOLMMZEDT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(CC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(CC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)O)N |
Synonyme |
chitinovorin D chitinovorin-D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



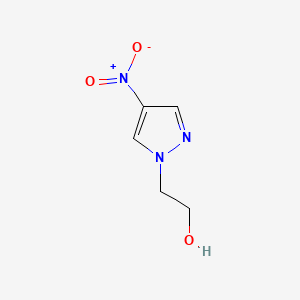
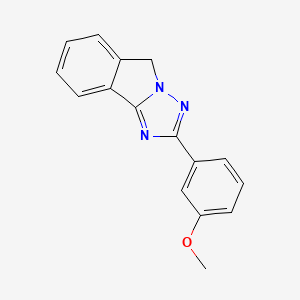
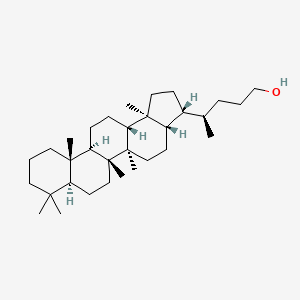
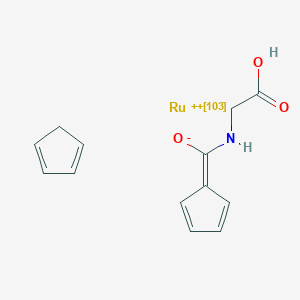
![3-(1,3-Dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium](/img/structure/B1209095.png)
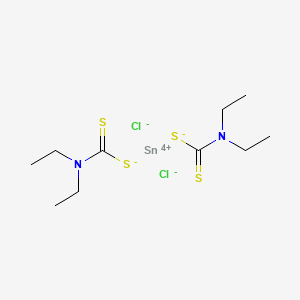
![N-[4(2-chloroethylmethylamino)-2-butynyl]-2 pyrrolidone](/img/structure/B1209097.png)
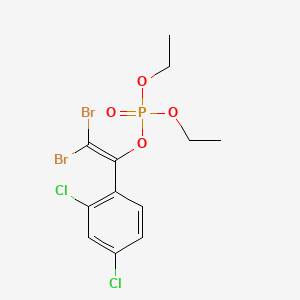
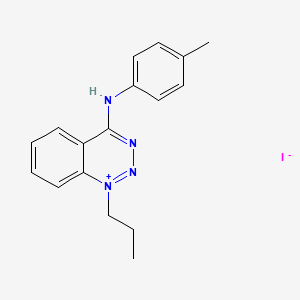
![(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1209104.png)
